N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
This compound is a heterocyclic hybrid featuring a triazolopyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety at position 5. The methylene bridge at position 3 connects this core to a pyrazolo-oxazine carboxamide scaffold. Such hybrid architectures are designed to enhance binding affinity and selectivity toward biological targets, particularly in kinase inhibition and anti-inflammatory applications . The 1,2,4-oxadiazole ring contributes to metabolic stability, while the pyrazolo-oxazine system offers conformational flexibility for target engagement . Crystallographic studies of analogous compounds suggest that the triazolopyridine-oxadiazole framework adopts planar geometries conducive to π-π stacking interactions in enzymatic pockets, as inferred from SHELX-refined structures .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O3/c1-10-19-17(28-23-10)11-3-5-24-13(7-11)20-21-14(24)9-18-16(26)12-8-15-25(22-12)4-2-6-27-15/h3,5,7-8H,2,4,6,9H2,1H3,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDBBEKGDNXRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NN5CCCOC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure
The compound features a unique arrangement of functional groups that contribute to its biological activity. The core structure includes:
- A triazolo moiety
- An oxadiazol ring
- A pyrazolo framework
This combination of heterocycles is known for imparting diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Attachment of the triazole and pyrazole units , often utilizing coupling reactions with appropriate precursors.
- Final modifications to introduce the carboxamide functional group.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this structure. For instance, derivatives of triazolo[4,3-a]pyrazine have shown significant cytotoxic effects against various cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In particular, one derivative exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent activity against these cancer types .
The proposed mechanism of action for these compounds includes:
- Inhibition of c-Met kinase , a receptor tyrosine kinase involved in tumor growth and metastasis.
- Induction of apoptosis in cancer cells as evidenced by Annexin V-FITC staining assays .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives on MCF-7 and Bel-7402 cell lines. The most active compounds demonstrated enhanced cytotoxicity compared to standard treatments .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 69c | MCF-7 | 0.75 |
| 67c | MCF-7 | 1.20 |
| 69b | Bel-7402 | 0.65 |
Study 2: Metabolic Stability
Research on metabolic stability indicated that the compound maintains over 99% residual substrate after incubation in rat liver S9 fractions, suggesting excellent metabolic stability and potential for further development in drug formulation .
Research Findings
Additional findings suggest that compounds with oxadiazol and triazole linkages exhibit a range of biological activities including:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of oxadiazole and pyrazole have been evaluated for their anti-proliferative effects against various cancer cell lines. The presence of the 1,2,4-triazole and oxadiazole rings in N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide suggests similar potential .
Mechanism of Action
The mechanism by which this compound may exert its anticancer effects is not fully elucidated but could involve interactions with specific biological targets such as enzymes or receptors. Molecular docking studies can provide insights into binding affinities and potential pathways of action .
Bioavailability and Solubility
The structural features of this compound enhance its solubility and bioavailability compared to other similar compounds. This is crucial for drug development as it affects the pharmacokinetics and overall efficacy of therapeutic agents .
Synthesis and Functionalization
The synthesis of this compound involves several steps that require optimization for yield and purity. The synthetic routes often utilize common reagents that are cost-effective and safe for large-scale production .
Material Science Applications
Due to its unique chemical structure featuring multiple heterocycles, this compound may find applications in materials science as well. The nitrogen-rich heterocycles can impart interesting electronic properties that are beneficial in the development of new materials for electronics or photonics .
Several studies have highlighted the efficacy of similar compounds in anticancer research:
-
Study on Pyrazole Derivatives
A study evaluated the anti-proliferative activity of 2H-pyrazolo[4,3-c]pyridines against K562 and MCF-7 cancer cell lines. The findings indicated significant growth inhibition and induced cell death in treated cells . -
Oxadiazole Derivatives in Cancer Treatment
Research on 1,3,4-Oxadiazole derivatives has shown promising results against a variety of cancer types including leukemia and breast cancer. These compounds demonstrated substantial action across multiple cell lines .
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 3-methyl-1,2,4-oxadiazol-5-yl group is a key pharmacophore with moderate stability under physiological conditions but susceptible to nucleophilic attack due to electron-deficient nitrogen atoms.
Triazolo[4,3-a]pyridine Reactivity
The fused triazole-pyridine system participates in electrophilic substitutions and coordination chemistry due to its aromatic nitrogen atoms.
Pyrazolo[5,1-b] oxazine Reactivity
The pyrazolo-oxazine moiety undergoes ring-opening and redox reactions, influenced by steric and electronic factors.
Carboxamide Functional Group
The terminal carboxamide group is prone to hydrolysis and derivatization.
Synthetic Modifications for SAR Studies
Structural analogs suggest feasible modifications to enhance solubility or activity:
-
Alkylation/Acylation : At the hydroxymethyl group (C-7) to introduce esters or ethers .
-
Cross-Coupling : Suzuki-Miyaura reactions on halogenated pyridine rings (if halogen substituents are introduced) .
-
Click Chemistry : Azide-alkyne cycloaddition using triazole as a pre-installed handle .
Stability Under Physiological Conditions
-
pH Sensitivity : The oxadiazole ring hydrolyzes slowly at pH < 3, while the carboxamide remains intact at neutral pH .
-
Thermal Stability : Decomposition observed above 250°C, with pyrolytic cleavage of the oxazine ring.
Key Research Findings
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analog: N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide
- Key Differences : Replaces the pyrazolo-oxazine carboxamide with a furamide group.
- Pharmacological Impact : The furamide derivative exhibits reduced solubility (logP = 2.8 vs. 1.9 for the target compound) due to the hydrophobic furan ring, limiting bioavailability in aqueous environments .
- Synthetic Pathway : Both compounds share a common triazolopyridine-oxadiazole intermediate, but divergent amidation steps introduce the respective carboxamide or furamide termini .
Functional Analog: 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid
- Structural Divergence : Substitutes the pyrazolo-oxazine with a triazole-thiadiazine-carboxylic acid system.
- Pharmacokinetics : The thiadiazine-carboxylic acid derivative demonstrates superior lipophilicity (SwissADME-calculated logP = 3.2) but lower metabolic stability due to susceptibility to oxidative cleavage of the thiadiazine ring .
- Biological Activity : While both compounds inhibit cyclooxygenase-2 (COX-2), the thiadiazine analog shows weaker binding (IC₅₀ = 1.2 µM vs. 0.7 µM for the target compound) due to steric clashes from the dichlorophenyl group .
Oxadiazole-Based Analog: 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole
- Structural Comparison : Shares the 1,2,4-oxadiazole motif but lacks the triazolopyridine and pyrazolo-oxazine systems.
- Physicochemical Properties : Higher melting point (261–262°C vs. 198–200°C for the target compound) due to increased crystallinity from the nitro-phenyl substituent .
- Bioactivity: Demonstrates moderate antimicrobial activity (MIC = 16 µg/mL against S.
Tabulated Comparative Analysis
Q & A
Q. How is its pharmacokinetic profile compared to reference drugs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
